molecular formula C25H20N8OS B5590802 N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B5590802
M. Wt: 480.5 g/mol
InChI Key: HQJVAPPUHFSZRF-WGOQTCKBSA-N
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Description

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a sulfanylacetamide group

Preparation Methods

The synthesis of N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the tetrazole ring: This involves the reaction of an azide with a nitrile compound.

    Coupling of the pyrazole and tetrazole rings: This step involves the formation of a Schiff base by reacting the pyrazole aldehyde with the tetrazole amine.

    Introduction of the sulfanylacetamide group: This can be done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can be compared with similar compounds such as:

    Flubendiamide: A novel insecticide with a similar structural motif.

    Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N8OS/c34-23(18-35-25-28-30-31-33(25)22-14-8-3-9-15-22)27-26-16-20-17-32(21-12-6-2-7-13-21)29-24(20)19-10-4-1-5-11-19/h1-17H,18H2,(H,27,34)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJVAPPUHFSZRF-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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